N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound characterized by its unique chemical structure It contains a urea moiety linked to a trichlorovinyl group and a 2-chloro-6-fluorobenzylthioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea typically involves multiple steps:
Formation of the 2-chloro-6-fluorobenzylthioethyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with an appropriate thiol compound under basic conditions to form the thioether linkage.
Urea formation: The intermediate is then reacted with an isocyanate or a carbamoyl chloride to form the urea linkage.
Introduction of the trichlorovinyl group: The final step involves the reaction of the urea intermediate with a trichlorovinyl reagent under suitable conditions to introduce the trichlorovinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichlorovinyl group can be reduced to a dichlorovinyl or monochlorovinyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the trichlorovinyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dichlorovinyl, monochlorovinyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea: Characterized by the presence of a trichlorovinyl group.
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2-dichlorovinyl)urea: Similar structure but with a dichlorovinyl group.
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1-chlorovinyl)urea: Contains a monochlorovinyl group.
Uniqueness
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichlorovinyl group, in particular, may enhance its reactivity and interaction with molecular targets compared to similar compounds with fewer chlorine atoms.
This detailed article provides a comprehensive overview of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-(1,2,2-trichloroethenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl4FN2OS/c13-8-2-1-3-9(17)7(8)6-21-5-4-18-12(20)19-11(16)10(14)15/h1-3H,4-6H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJCJGXFVAXJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNC(=O)NC(=C(Cl)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl4FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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